1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid
Description
Properties
IUPAC Name |
1-(2,6-diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O.C2HF3O2/c1-7(11)10-3-2-8(6-10)4-9-5-8;3-2(4,5)1(6)7/h9H,2-6H2,1H3;(H,6,7) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNMLQVLLLVOOJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2(C1)CNC2.C(=O)(C(F)(F)F)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15F3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid typically involves the use of readily available starting materials and reagents. One common synthetic route includes the reaction of 2,6-diazaspiro[3.4]octane with ethanone under specific conditions. The reaction is often carried out in the presence of trifluoroacetic acid, which acts as a catalyst and stabilizing agent . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include trifluoroacetic acid, hydrazine, and various oxidizing agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets and pathways. For instance, as a sigma-1 receptor antagonist, it enhances the antinociceptive effect of morphine and can rescue morphine tolerance . The compound’s unique structure allows it to interact with various biological targets, leading to its diverse effects .
Comparison with Similar Compounds
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone;2,2,2-trifluoroacetic acid can be compared with other similar compounds, such as:
2,6-Diazaspiro[3.4]octan-7-one: Another spirocyclic compound with similar biological activities.
Nitrofuran carboxamide derivatives: These compounds share a similar core structure and have been explored for their antitubercular activities.
The uniqueness of this compound lies in its specific combination of functional groups and its ability to act as a sigma-1 receptor antagonist, which distinguishes it from other related compounds .
Biological Activity
The compound 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone; 2,2,2-trifluoroacetic acid is a member of the diazaspirocyclic family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structure of the compound can be represented as follows:
- IUPAC Name: 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone; 2,2,2-trifluoroacetic acid
- Molecular Formula: C8H14F3N2O2
- Molecular Weight: 228.20 g/mol
The compound features a spirocyclic core that is significant in medicinal chemistry due to its ability to interact with various biological targets.
Biological Activity Overview
1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone derivatives have been studied for their potential in treating various diseases due to their unique structural properties. Research indicates that compounds with the diazaspiro framework exhibit:
- Antimicrobial Activity: The compound has shown promising results against various bacterial strains.
- Antitubercular Properties: A related compound demonstrated a minimal inhibitory concentration (MIC) of 0.016 μg/mL against Mycobacterium tuberculosis H37Rv, indicating strong activity against tuberculosis .
- Cancer Therapeutics: Compounds derived from this scaffold have been identified as inhibitors of menin-MLL1 interactions and other cancer-related pathways .
The biological activity of this compound is attributed to several mechanisms:
- Receptor Interaction: The spirocyclic structure allows for specific interactions with neurotransmitter receptors, which can modulate signaling pathways related to mood and cognition.
- Enzyme Inhibition: The nitrogen atoms in the diazaspiro structure can participate in hydrogen bonding with enzyme active sites, potentially inhibiting their function.
Table: Summary of Biological Activities
| Compound | Activity Type | MIC (μg/mL) | Reference |
|---|---|---|---|
| 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone | Antitubercular | 0.016 | |
| Various derivatives | Antimicrobial | Variable | |
| Menin-MLL1 Inhibitors | Cancer Treatment | Not specified |
Case Study: Antitubercular Activity
In a study exploring the antitubercular potential of diazaspiro compounds, researchers synthesized a series of derivatives based on the 2,6-diazaspiro[3.4]octane core. Among these, one compound exhibited an MIC of 0.016 μg/mL against M. tuberculosis, highlighting the effectiveness of this structural motif in drug discovery .
Case Study: Cancer Research
Another investigation focused on the use of diazaspiro compounds as inhibitors of the menin-MLL1 interaction, which is crucial in certain leukemias. The findings suggested that modifications to the spirocyclic core could enhance selectivity and potency against cancer cells .
Q & A
Basic: What synthetic methodologies are commonly employed for preparing 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone?
Answer:
The synthesis typically involves spirocyclic amine intermediates. For example, tert-butyl carbamate (Boc)-protected 2,6-diazaspiro[3.4]octane derivatives are synthesized via [3+2] cycloaddition or ring-opening reactions, followed by deprotection using trifluoroacetic acid (TFA) to yield the free amine. Subsequent acylation with acetylating agents (e.g., acetic anhydride) introduces the ethanone moiety. Key steps include:
- Boc protection/deprotection : TFA cleaves Boc groups under mild conditions (e.g., dichloromethane at 0–25°C) .
- Spirocyclic core formation : Asymmetric synthesis via anion addition to imines can control stereochemistry .
Reference : Synthetic protocols for related diazaspiro compounds are detailed in antitubercular lead optimization studies .
Basic: What is the role of trifluoroacetic acid (TFA) in the purification or characterization of this compound?
Answer:
TFA serves multiple roles:
- Deprotection agent : Cleaves acid-labile protecting groups (e.g., Boc) during synthesis .
- Mobile phase additive : Enhances chromatographic resolution in reverse-phase HPLC by ion-pairing with basic amines .
- Solubility modifier : Stabilizes protonated intermediates in polar solvents (e.g., acetonitrile/water mixtures) .
Methodological note : Residual TFA in final products can be quantified via <sup>19</sup>F NMR or ion chromatography .
Advanced: How can researchers optimize the synthetic yield of 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone while minimizing side reactions?
Answer:
Key strategies include:
- Protecting group selection : Use Boc instead of benzyl groups to avoid harsh hydrogenolysis conditions .
- Temperature control : Maintain sub-ambient temperatures during TFA-mediated deprotection to prevent racemization or decomposition .
- Scavenger agents : Add trisopropylsilane (TIS) during TFA treatment to quench carbocation byproducts .
Data-driven approach : Reaction monitoring via LC-MS ensures real-time detection of intermediates (e.g., [M+H]<sup>+</sup> at 269.03 m/z for debrominated analogs) .
Advanced: How can researchers address instability of the diazaspiro core under acidic or oxidative conditions?
Answer:
Instability arises from:
- Protonation at bridgehead nitrogen : TFA’s strong acidity may destabilize the spirocyclic structure.
Mitigation strategies : - Buffered deprotection : Use TFA diluted with dichloromethane (1:4 v/v) to moderate acidity .
- Post-synthetic stabilization : Introduce electron-withdrawing substituents (e.g., trifluoromethyl groups) to reduce basicity .
Validation : Stability studies via accelerated degradation (40°C/75% RH) paired with <sup>1</sup>H NMR tracking of spirocyclic integrity .
Advanced: How to resolve contradictory solubility data for 1-(2,6-Diazaspiro[3.4]octan-6-yl)ethanone in aqueous vs. organic solvents?
Answer:
Discrepancies often stem from:
- Counterion effects : TFA salts exhibit higher aqueous solubility vs. free bases .
- pH-dependent solubility : Protonation under acidic conditions (pH < 4) enhances water solubility.
Experimental design : - Conduct equilibrium solubility studies in biorelevant media (e.g., FaSSIF/FeSSIF) .
- Compare free base vs. hydrochloride or mesylate salts .
Advanced: What computational or experimental approaches elucidate the bioactivity of diazaspiro-containing compounds?
Answer:
For mechanism-of-action studies:
- Structure-activity relationship (SAR) : Modify substituents on the ethanone or spirocyclic core (e.g., nitrofuran analogs in antitubercular leads) .
- Molecular docking : Screen against target enzymes (e.g., Mycobacterium tuberculosis cytochrome bc1) using X-ray crystallographic data .
- In vitro assays : Measure minimum inhibitory concentration (MIC) in mycobacterial growth inhibition assays .
Basic: What analytical techniques are critical for characterizing this compound’s purity and structure?
Answer:
- NMR spectroscopy : <sup>1</sup>H/<sup>13</sup>C NMR confirms spirocyclic connectivity; <sup>19</sup>F NMR detects TFA counterions .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C9H13N2O for the diazaspiro core) .
- X-ray crystallography : Resolves stereochemistry in crystalline derivatives .
Advanced: How can researchers reconcile discrepancies in biological activity between in vitro and in vivo models for diazaspiro derivatives?
Answer:
Potential factors include:
- Metabolic instability : Hepatic clearance of the ethanone moiety may reduce efficacy .
- Protein binding : TFA salts may exhibit higher plasma protein binding, altering pharmacokinetics .
Methodological solutions : - Metabolite identification : Use LC-MS/MS to track degradation products .
- Pharmacokinetic profiling : Measure Cmax and AUC in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
